5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole moiety: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling of the oxadiazole and piperidine: The oxadiazole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction.
Formation of the pyrimidine core: The final step involves the formation of the pyrimidine core and its subsequent substitution with the ethyl group and the coupled oxadiazole-piperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole moiety, potentially leading to the formation of amines.
Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine core.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the oxadiazole moiety.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole moiety may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl: This compound shares the ethyl substitution but differs in the core structure.
Imidazole Derivatives: These compounds share the heterocyclic nature and are known for their broad range of biological activities.
Uniqueness
5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine core with an oxadiazole-linked piperidine ring. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
5-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-12-8-16-15(17-9-12)21-13-4-6-20(7-5-13)10-14-18-11(2)19-22-14/h8-9,13H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZKPILDPRDROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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